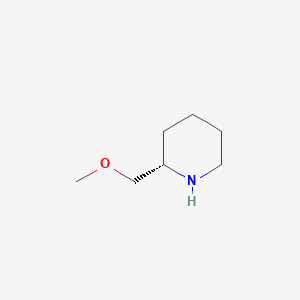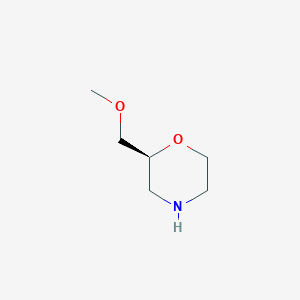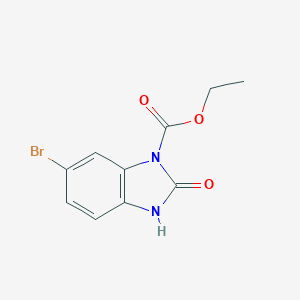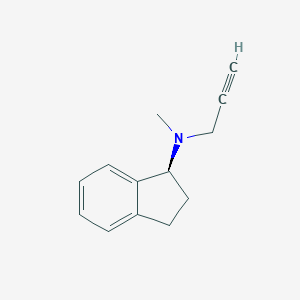
(S)-2-(Methoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Methoxymethyl)piperidine, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP is a piperidine derivative that belongs to the class of psychoactive substances known as NMDA receptor antagonists. In
Mechanism of Action
(S)-2-(Methoxymethyl)piperidine works by blocking the NMDA receptor, which is responsible for the transmission of pain signals in the brain. By blocking this receptor, (S)-2-(Methoxymethyl)piperidine can effectively reduce pain and provide analgesic effects. Additionally, (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties by blocking the NMDA receptor in the brain.
Biochemical and Physiological Effects
(S)-2-(Methoxymethyl)piperidine has been shown to have a number of biochemical and physiological effects. Studies have shown that (S)-2-(Methoxymethyl)piperidine can reduce pain in animal models by blocking the NMDA receptor. Additionally, (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties by blocking the NMDA receptor in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-2-(Methoxymethyl)piperidine in lab experiments is its ability to effectively reduce pain in animal models. This makes it a useful tool for researchers studying pain pathways in the brain. However, one limitation of using (S)-2-(Methoxymethyl)piperidine is its potential toxicity at high doses. Researchers must be careful when administering (S)-2-(Methoxymethyl)piperidine to ensure that it is used safely and effectively.
Future Directions
There are several future directions for research on (S)-2-(Methoxymethyl)piperidine. One area of interest is the development of new analogs of (S)-2-(Methoxymethyl)piperidine that may have improved therapeutic properties. Additionally, researchers may investigate the potential use of (S)-2-(Methoxymethyl)piperidine in the treatment of other conditions, such as depression or anxiety.
Conclusion
In conclusion, (S)-2-(Methoxymethyl)piperidine is a promising chemical compound that has potential therapeutic applications as an analgesic and anesthetic agent. Its mechanism of action involves blocking the NMDA receptor, which is responsible for pain transmission in the brain. While there are advantages and limitations to using (S)-2-(Methoxymethyl)piperidine in lab experiments, there are several future directions for research that could lead to the development of new and improved therapeutic agents.
Synthesis Methods
The synthesis of (S)-2-(Methoxymethyl)piperidine involves the reaction of piperidine with formaldehyde and methanol. The reaction takes place in the presence of a catalyst, typically a strong acid such as hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
(S)-2-(Methoxymethyl)piperidine has been the subject of extensive research for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic agent. Studies have shown that (S)-2-(Methoxymethyl)piperidine can effectively reduce pain in animal models, making it a potential alternative to traditional pain medications.
Another area of research is the use of (S)-2-(Methoxymethyl)piperidine as an anesthetic agent. (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties in animal models, suggesting that it could be used as a safer alternative to traditional anesthetics.
properties
IUPAC Name |
(2S)-2-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHVNKZLOQXAX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427465 |
Source


|
| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149054-86-4 |
Source


|
| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)
